LC kinetic stabilizer-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

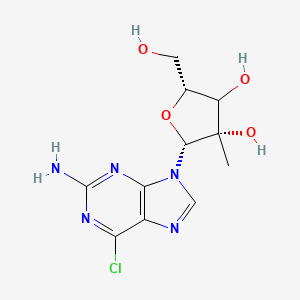

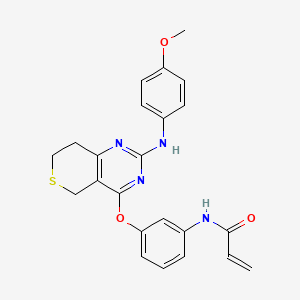

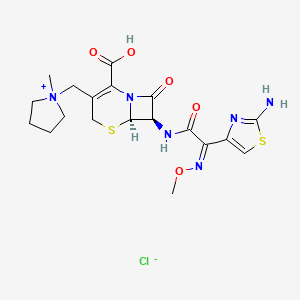

LC kinetic stabilizer-1 is a potent and selective amyloidogenic immunoglobulin light chain kinetic stabilizer. It has shown efficacy in stabilizing amyloidogenic immunoglobulin light chains, particularly for WIL-FL and WIL-FL T46L/F49Y, with EC50 values of 140 nM and 74.1 nM, respectively . This compound is primarily used in scientific research to study and potentially treat conditions related to amyloidogenic immunoglobulin light chains, such as light chain amyloidosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of LC kinetic stabilizer-1 involves a series of chemical reactions that result in the formation of a potent and selective stabilizer. The synthetic route typically includes the use of a urea linker module, which reveals a novel binding sub-site . The exact synthetic route and reaction conditions are proprietary and often involve high-throughput screening methods to identify effective small molecules .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the production process would likely involve large-scale synthesis using the identified synthetic routes and reaction conditions, followed by purification and quality control to ensure the compound’s efficacy and purity.

Analyse Chemischer Reaktionen

Types of Reactions: LC kinetic stabilizer-1 primarily undergoes binding reactions with amyloidogenic immunoglobulin light chains. It does not typically undergo oxidation, reduction, or substitution reactions as its primary function is to stabilize the light chains .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various small molecules identified through high-throughput screening. The conditions often involve the use of protease-coupled fluorescence polarization assays to assess the kinetic stability of the light chains .

Major Products Formed: The major product formed from the reactions involving this compound is a stabilized amyloidogenic immunoglobulin light chain dimer. This stabilization prevents the misfolding and aggregation of the light chains, which is crucial in preventing the progression of light chain amyloidosis .

Wissenschaftliche Forschungsanwendungen

LC kinetic stabilizer-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stabilization mechanisms of amyloidogenic immunoglobulin light chains. In biology and medicine, it is used to explore potential treatments for light chain amyloidosis and other related conditions. The compound’s ability to stabilize light chains makes it a valuable tool in understanding the pathology of amyloidosis and developing therapeutic strategies .

Wirkmechanismus

The mechanism of action of LC kinetic stabilizer-1 involves binding to the natively folded state of full-length light chains. This binding protects the light chains against unfolding, proteolysis, and aggregation . The compound targets highly conserved residues in the light chains, forming a stable complex that prevents the formation of amyloid fibrils . This stabilization is crucial in preventing organ damage caused by the aggregation of misfolded light chains .

Vergleich Mit ähnlichen Verbindungen

LC kinetic stabilizer-1 is unique in its high potency and selectivity for amyloidogenic immunoglobulin light chains. Similar compounds include other small molecule kinetic stabilizers that target light chains, such as those identified through high-throughput screening methods . this compound stands out due to its specific binding affinity and efficacy in stabilizing light chains at low nanomolar concentrations .

List of Similar Compounds:- Coumarin-based kinetic stabilizers

- Carbamate linker module stabilizers

- Hydantoin linker module stabilizers

- Spirocyclic urea linker module stabilizers

Eigenschaften

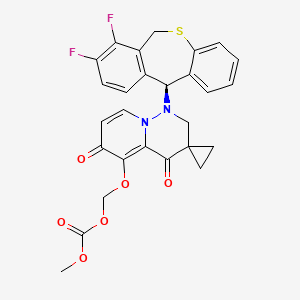

Molekularformel |

C27H31N5O3 |

|---|---|

Molekulargewicht |

473.6 g/mol |

IUPAC-Name |

1-[2-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]ethyl]-3-[[3-(1H-imidazol-5-yl)phenyl]methyl]urea |

InChI |

InChI=1S/C27H31N5O3/c1-4-32(5-2)21-9-10-22-18(3)23(26(33)35-25(22)14-21)11-12-29-27(34)30-15-19-7-6-8-20(13-19)24-16-28-17-31-24/h6-10,13-14,16-17H,4-5,11-12,15H2,1-3H3,(H,28,31)(H2,29,30,34) |

InChI-Schlüssel |

HZXLPUWIDZEPQG-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CCNC(=O)NCC3=CC(=CC=C3)C4=CN=CN4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

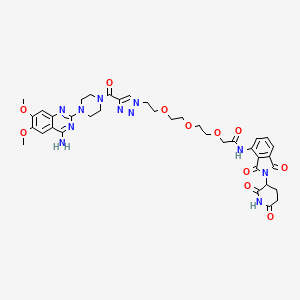

![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)